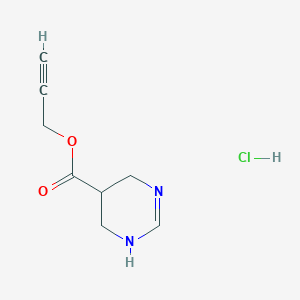

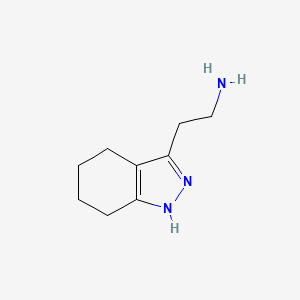

![molecular formula C18H15NO3S B2708529 methyl 2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate CAS No. 864940-30-7](/img/structure/B2708529.png)

methyl 2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate” is a chemical compound that incorporates a thiophene ring . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives, like the one you’re asking about, are essential heterocyclic compounds with a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with various substrates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen

Fluorescence Imaging and Logic Gates

A study by Karak et al. (2013) highlights the development of a naphthalene-thiophene hybrid molecule that acts as a molecular AND type binary logic gate with Zn²⁺ and OAc⁻ ions as inputs. This molecule turns on the fluorescence of the system, making it useful for the detection of intracellular Zn²⁺ under a fluorescence microscope. This application demonstrates the potential of Methyl 2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate derivatives in biological imaging and sensing technologies (Karak et al., 2013).

Catalytic Synthesis

Mokhtary and Torabi (2017) discuss the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of compounds related to Methyl 2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate. The research emphasizes the efficiency and environmental friendliness of using magnetic nanoparticles in synthesizing naphthalene derivatives under ultrasound irradiation. This method offers clean methodologies, easy workup procedures, and high yields, highlighting the potential of naphthalene derivatives in green chemistry (Mokhtary & Torabi, 2017).

Synthesis and Characterization

Yang Jing (2010) provides insights into the design and synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives. The study involves synthesizing these derivatives and characterizing their structures through NMR, IR, and MS techniques. This research showcases the chemical versatility of naphthalene derivatives and their potential in developing new chemical entities with specific properties (Yang Jing, 2010).

Chemosensors for Metal Ions

Research by Gosavi-Mirkute et al. (2017) explores the synthesis and characterization of naphthoquinone-based chemosensors for transition metal ions. These chemosensors demonstrate remarkable selectivity towards Cu²⁺ ions, accompanied by a color change from orange to intense blue, indicating their potential application in environmental monitoring and chemical analysis (Gosavi-Mirkute et al., 2017).

Environmental Pollution Monitoring

Aarssen et al. (1999) study the distributions of methylated naphthalenes in crude oils, proposing new parameters based on the variations in the distributions of trimethylnaphthalenes, tetramethylnaphthalenes, and pentamethylnaphthalenes. This research has implications for understanding the maturity, biodegradation, and mixing of crude oils, which could be vital for environmental pollution monitoring and assessment (Aarssen et al., 1999).

Zukünftige Richtungen

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “Methyl 2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate” and similar compounds may involve further exploration of their biological activities and potential therapeutic applications.

Wirkmechanismus

Target of Action

For instance, thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Mode of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .

Eigenschaften

IUPAC Name |

methyl 2-[(2-naphthalen-1-ylacetyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-22-18(21)15-9-10-23-17(15)19-16(20)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBXTUOKQDXWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid](/img/structure/B2708447.png)

![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B2708454.png)

![Tert-butyl N-[(2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2708455.png)

![3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid](/img/structure/B2708456.png)

![N-[(2-methoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2708458.png)

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2708463.png)

![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2708467.png)